molecular formula C9H8BrN3O B2960155 5-(3-bromophenyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 866153-07-3

5-(3-bromophenyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No. B2960155
M. Wt: 254.087
InChI Key: WOWNVWWTMNJGHP-UHFFFAOYSA-N
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Description

Synthesis Analysis

A related compound, “5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine” was synthesized in three steps starting from substituted anilines . The title compounds were prepared in satisfactory yield and characterized via spectroscopic techniques .


Molecular Structure Analysis

The structure of a similar compound, a novel β-ketoenol-pyrazole, was confirmed by single crystal X-ray diffraction . The electron densities and the HOMO–LUMO gap were calculated using the DFT method with BLYP, PW91, PWC functionals, and 6-31G* basis set .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, “5-(3-Bromophenyl)isoxazole”, include a molecular formula of C9H6BrNO, an average mass of 224.054 Da, and a monoisotopic mass of 222.963272 Da .

Scientific Research Applications

Synthesis and Antimicrobial Activities

  • Some novel 1,2,4-triazole derivatives, including 5-(3-bromophenyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one, have been synthesized and shown to possess antimicrobial activities against various microorganisms. These compounds, due to their structural properties, demonstrate good or moderate activities, suggesting their potential in developing new antimicrobial agents (Bektaş et al., 2007).

Anticancer Properties

  • Research indicates the potential of certain 1,2,4-triazole derivatives in anticancer applications. Specifically, these compounds have been evaluated for their effectiveness against various cancer cell lines, demonstrating promising results in inhibiting tumor growth and development (Bekircan et al., 2008).

Antioxidant Activities

  • Studies also suggest that 1,2,4-triazole derivatives may have antioxidant properties. These compounds have been compared with standard antioxidants, showing potential in reducing power, free radical scavenging, and metal chelating activity, which is essential in combating oxidative stress (Yüksek et al., 2015).

Crystal Structure Analysis

  • The crystal structures of some triazole derivatives have been studied, providing insights into their molecular arrangements and interactions. Understanding the crystal structures of these compounds is crucial for their application in various fields, including pharmaceuticals and materials science (Jiang et al., 2014).

Anticonvulsant Activity

  • Certain 1,2,4-triazole derivatives have been screened for anticonvulsant activity, with some showing promising results. This suggests their potential use in developing treatments for epilepsy and other seizure-related disorders (Vijaya Raj & Narayana, 2006).

Corrosion Inhibition

  • The 1,2,4-triazole compounds have shown effectiveness in corrosion inhibition, particularly in protecting metals like steel in corrosive environments. This application is significant in industrial and engineering contexts (Al-amiery et al., 2020).

Safety And Hazards

The safety data sheet for a related compound, “2-(3′−bromophenyl)−propan-2-ol”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

A recent study described the synthesis of ten new “5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine” analogs, their characterization, anticancer activity, molecular docking studies, ADME, and toxicity prediction . This suggests that similar compounds may have potential for future research and development.

properties

IUPAC Name

3-(3-bromophenyl)-4-methyl-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3O/c1-13-8(11-12-9(13)14)6-3-2-4-7(10)5-6/h2-5H,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOWNVWWTMNJGHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NNC1=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-bromophenyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one

CAS RN

866153-07-3
Record name 3-(3-bromophenyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one
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